molecular formula C12H8N2O3 B12536657 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 3-(3-furanyl)-

1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 3-(3-furanyl)-

Cat. No.: B12536657
M. Wt: 228.20 g/mol
InChI Key: MHMUWVXRNYMYEE-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 3-(3-furanyl)- is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential biological activities, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs), which play a crucial role in various cellular processes and are implicated in several types of cancers .

Preparation Methods

The synthesis of 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 3-(3-furanyl)- typically involves multi-step synthetic routes One common method includes the cyclization of appropriate precursors under specific conditions to form the pyrrolo[2,3-b]pyridine coreIndustrial production methods often involve optimizing these synthetic routes to enhance yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 3-(3-furanyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are possible, where the furan ring can be substituted with different functional groups under appropriate conditions.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 3-(3-furanyl)- has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily by inhibiting fibroblast growth factor receptors (FGFRs). FGFRs are involved in signal transduction pathways that regulate cell proliferation, differentiation, and survival. By binding to these receptors, 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 3-(3-furanyl)- blocks their activation, thereby inhibiting downstream signaling pathways such as RAS-MEK-ERK and PI3K-Akt. This inhibition can lead to reduced tumor growth and proliferation .

Comparison with Similar Compounds

1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 3-(3-furanyl)- can be compared with other pyrrolo[2,3-b]pyridine derivatives. Similar compounds include:

  • 1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid
  • 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid
  • 1H-Pyrrolo[2,3-b]pyridine-6-carboxylic acid

What sets 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 3-(3-furanyl)- apart is its unique substitution pattern, which imparts distinct biological activities and chemical reactivity .

Properties

Molecular Formula

C12H8N2O3

Molecular Weight

228.20 g/mol

IUPAC Name

3-(furan-3-yl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid

InChI

InChI=1S/C12H8N2O3/c15-12(16)8-3-9-10(7-1-2-17-6-7)5-14-11(9)13-4-8/h1-6H,(H,13,14)(H,15,16)

InChI Key

MHMUWVXRNYMYEE-UHFFFAOYSA-N

Canonical SMILES

C1=COC=C1C2=CNC3=C2C=C(C=N3)C(=O)O

Origin of Product

United States

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